molecular formula C11H16BrN5 B13526266 6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine

6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B13526266
M. Wt: 298.18 g/mol
InChI Key: CIUWHKWUQNNGAC-UHFFFAOYSA-N
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Description

6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a bromine atom, a dimethylamino group, and an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the bromine position .

Scientific Research Applications

6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific imidazo[4,5-b]pyridine core and the presence of both a bromine atom and a dimethylamino group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16BrN5

Molecular Weight

298.18 g/mol

IUPAC Name

6-bromo-3-[3-(dimethylamino)propyl]imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C11H16BrN5/c1-16(2)4-3-5-17-10-9(15-11(17)13)6-8(12)7-14-10/h6-7H,3-5H2,1-2H3,(H2,13,15)

InChI Key

CIUWHKWUQNNGAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=N2)Br)N=C1N

Origin of Product

United States

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